molecular formula C16H15Cl2NO2 B2752963 Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate CAS No. 903469-84-1

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate

Cat. No.: B2752963
CAS No.: 903469-84-1
M. Wt: 324.2
InChI Key: HCPULTBLUMHZPC-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate (CAS: 903469-84-1) is a synthetic benzoate derivative characterized by a 2,4-dichlorobenzylamine substituent at the para position of the ethyl benzoate backbone. Its molecular formula is C₁₆H₁₄Cl₂N₂O₂, with a molecular weight of 349.20 g/mol . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving ethyl 4-aminobenzoate and 2,4-dichlorobenzyl chloride under basic conditions . Structural elucidation is typically performed using NMR, FT-IR, and mass spectrometry, as demonstrated in analogous benzoate derivatives .

Properties

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-21-16(20)11-4-7-14(8-5-11)19-10-12-3-6-13(17)9-15(12)18/h3-9,19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPULTBLUMHZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate can be synthesized through a selective palladium-catalyzed amination reaction. This process involves reacting 2-chloro-5-iodopyridine with ethyl 4-aminobenzoate in the presence of a palladium catalyst (Palladium(II) acetate), a ligand such as rac-BINAP, and a base like cesium carbonate. The reaction conditions typically include a controlled temperature and inert atmosphere to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Condensation Reactions: The compound can form condensation products with other amines or aldehydes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The dichlorobenzylamine group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic additions : Quinazoline-containing derivatives (e.g., ) exhibit increased molecular complexity and hydrogen-bonding capacity, which may enhance target binding specificity.

Enzyme Inhibition

  • Aldose Reductase (ALR2) Inhibition : Ethyl-substituted oxothiazolidine benzoates (e.g., compound 4f in ) show potent ALR2 inhibition (IC₅₀ = 0.02 µM), outperforming the reference drug sorbinil. Activity correlates with electron-withdrawing substituents (e.g., bromo, methoxy) on the benzamide moiety .
  • Aquaporin Inhibition: Ethyl 4-(carbamoylamino)benzoate derivatives (e.g., ) inhibit aquaporin-3 and -7, with selectivity influenced by urea linker flexibility and substituent bulk .

Antiviral Activity

  • Flavivirus Targeting : Thiazole-carboxamide derivatives (e.g., compound 1 in ) incorporating 2,4-dichlorobenzyl groups exhibit antiviral activity against flavivirus envelope proteins, likely due to halogen-mediated hydrophobic interactions .

Antibacterial and Antifungal Potential

  • Sulfonate and Thioether Derivatives : Ethyl 4-(sulfooxy)benzoate and 4-chlorobenzylthioacetyl analogs show moderate activity against Gram-positive bacteria, though less potent than commercial antibiotics.

Biological Activity

Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate, a compound with significant biological activity, has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, along with a dichlorobenzylamine substituent. This unique structure contributes to its reactivity and biological profile.

Structural Formula

C16H16Cl2NO2\text{C}_{16}\text{H}_{16}\text{Cl}_{2}\text{N}\text{O}_{2}

Physical Properties

PropertyValue
Molecular Weight319.21 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a moderate antibacterial effect .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It was found to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.

The anti-inflammatory action is believed to occur through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation .

Cytotoxicity and Anticancer Potential

This compound has shown promising results in cytotoxicity assays against various cancer cell lines.

Case Study: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity . The mechanism involves apoptosis induction through caspase activation.

Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound in drug development for antimicrobial and anticancer therapies. Its ability to interact with specific molecular targets makes it a candidate for further optimization.

Synthesis and Derivatives

The synthesis of this compound can be achieved through palladium-catalyzed amination reactions, allowing for modifications that may enhance its biological activity. Researchers are investigating various derivatives to improve potency and selectivity .

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